molecular formula C20H23N3O4S B3009468 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea CAS No. 946299-21-4

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea

Cat. No. B3009468
CAS RN: 946299-21-4
M. Wt: 401.48
InChI Key: IPYXZXAHRFIPFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ureas and sulfamides incorporating 1-aminotetralins has been explored in recent studies. One approach involved the reaction of substituted 1-aminotetralins with N,N-dimethylcarbamoyl chloride and N,N-dimethylsulfamoyl chloride to produce a series of novel compounds . Another study reported the synthesis of 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, characterized by various spectroscopic methods and single-crystal X-ray diffraction . Additionally, a method for synthesizing ureas from carboxylic acids via Lossen rearrangement was demonstrated, using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate as a reagent, allowing for a one-pot synthesis that avoids racemization and is environmentally friendly .

Molecular Structure Analysis

The molecular structure of 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea was elucidated using H-1-NMR, C-13-NMR, ESI-MS, and single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2(1)/c, with specific unit cell parameters and a calculated density of 1.285 g/cm³ .

Chemical Reactions Analysis

The synthesized ureas and sulfamides were tested for their anticancer activity, particularly against human U-87MG glioblastoma and PC-3 prostate cancer cell lines. The cytotoxicity was assessed using MTT and LDH release assays, revealing variable degrees of activity . The antitumor activity of the 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea was also analyzed by MTT assay, and its interactions with the CDK4 protein active site were studied through docking experiments .

Physical and Chemical Properties Analysis

The physical properties of the synthesized compounds, such as solubility, stability, and crystallinity, were characterized through various analytical techniques. The chemical properties, including reactivity and potential for interaction with biological targets, were inferred from bioactivity assays and computational docking studies. The Lossen rearrangement method for urea synthesis was highlighted for its mild reaction conditions and compatibility with various protecting groups .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : The compound has been synthesized and characterized by various techniques, including NMR, ESI-MS, and X-ray diffraction. It crystallizes in the monoclinic space group, with detailed crystallographic parameters provided (Ch Hu et al., 2018).

Biological and Pharmacological Studies

  • Antitumor Activities : The compound shows potential antitumor activity, as analyzed by MTT assay. Docking studies into CDK4 protein suggest interactions with active site residues, indicating a mechanism for its antitumor effects (Ch Hu et al., 2018).
  • 5-HT1D Receptor Agonist Properties : Some derivatives of the compound have been shown to have agonist activity at the 5-HT1D receptors, which is significant for neurological studies and potential therapeutic applications (T. Barf et al., 1996).

Chemical Reactions and Derivatives

  • Reactions with Chlorosulfonic Acid : Studies on ureidobenzenesulfonyl chlorides, closely related to the compound, show reactions with chlorosulfonic acid yielding various sulfonyl chlorides, providing insights into its chemical reactivity and potential for derivative synthesis (N. Akhtar et al., 1977).

Advanced Applications

  • Molecular Docking Studies : Molecular docking studies of derivatives show significant anticonvulsant activity, highlighting the compound's relevance in neurological disorders (A. Thakur et al., 2017).
  • Directed Lithiation : Research on directed lithiation of derivatives and subsequent reactions with various electrophiles expands the compound's utility in synthetic chemistry (Keith Smith et al., 2013).

properties

IUPAC Name

1-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-14-19(17-6-4-5-7-18(17)23(14)2)28(25,26)13-12-21-20(24)22-15-8-10-16(27-3)11-9-15/h4-11H,12-13H2,1-3H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYXZXAHRFIPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea

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